N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)propanamide
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C18H19N3O4/c1-13(25-16-8-4-3-7-15(16)23-2)18(22)20-17-9-10-19-21(17)12-14-6-5-11-24-14/h3-11,13H,12H2,1-2H3,(H,20,22) |
InChI Key |
CRYIBFZQEWXBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where a furan derivative reacts with an appropriate alkylating agent.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrazole-furan intermediate and the 2-(2-methoxyphenoxy)propanoic acid derivative under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for its potential anticancer and antimicrobial activities
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has shown potential as an anticancer agent.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains both furan and pyrazole rings and has demonstrated antibacterial activity.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
